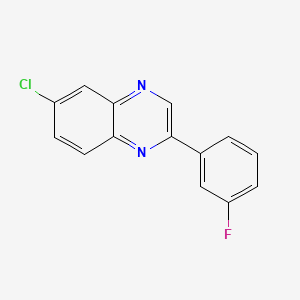
6-Chloro-2-(3-fluorophenyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(3-fluorophenyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological properties. This compound features a quinoxaline core substituted with a chlorine atom at the 6th position and a fluorophenyl group at the 2nd position. Quinoxalines are notable for their applications in medicinal chemistry, particularly due to their antimicrobial, antiviral, and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-fluorophenyl)quinoxaline typically involves the condensation of 3-fluoroaniline with 6-chloroquinoxaline-2-carbaldehyde. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .
化学反应分析
Types of Reactions
6-Chloro-2-(3-fluorophenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学研究应用
6-Chloro-2-(3-fluorophenyl)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes
作用机制
The mechanism of action of 6-Chloro-2-(3-fluorophenyl)quinoxaline involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis .
相似化合物的比较
Similar Compounds
2-Chloroquinoxaline: Lacks the fluorophenyl group, making it less potent in certain applications.
6-Bromo-2-(3-fluorophenyl)quinoxaline: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and biological activity.
2,3-Dichloroquinoxaline: Contains two chlorine atoms, leading to different chemical properties and applications
Uniqueness
6-Chloro-2-(3-fluorophenyl)quinoxaline is unique due to the presence of both chlorine and fluorophenyl groups, which enhance its reactivity and biological activity. This combination makes it a valuable compound in medicinal chemistry and materials science .
属性
分子式 |
C14H8ClFN2 |
|---|---|
分子量 |
258.68 g/mol |
IUPAC 名称 |
6-chloro-2-(3-fluorophenyl)quinoxaline |
InChI |
InChI=1S/C14H8ClFN2/c15-10-4-5-12-13(7-10)17-8-14(18-12)9-2-1-3-11(16)6-9/h1-8H |
InChI 键 |
DTGBLMGZJKTDAX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=CN=C3C=C(C=CC3=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


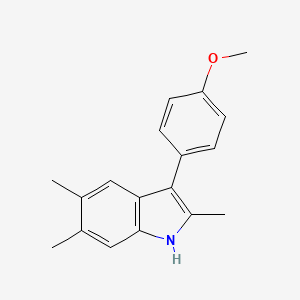


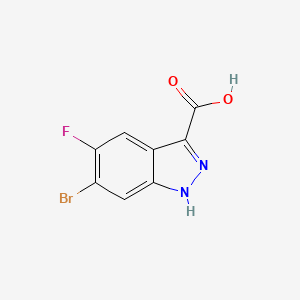
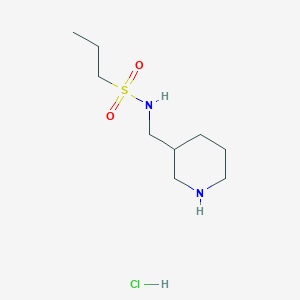
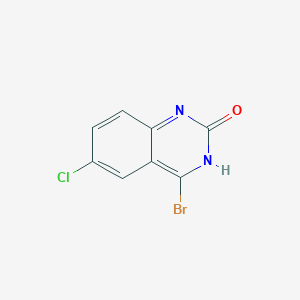
![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)
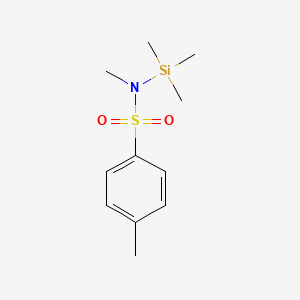
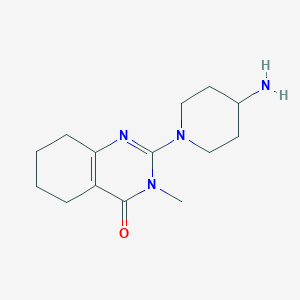



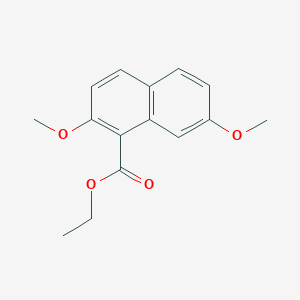
![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
